(3-Methoxyphenyl) methanol, ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxyphenyl) methanol, ethyl ether is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.2170 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a methanol group through an ethyl ether linkage. It is a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl) methanol, ethyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. In this case, 3-methoxyphenol can be reacted with ethyl bromide in the presence of a strong base such as sodium hydride to form the desired ether .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar principles as the laboratory synthesis. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxyphenyl) methanol, ethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenols or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(3-Methoxyphenyl) methanol, ethyl ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (3-Methoxyphenyl) methanol, ethyl ether involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The methoxy group can influence the compound’s reactivity and binding affinity to target molecules, thereby modulating its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methoxyphenyl) methanol: Similar structure but lacks the ethyl ether linkage.
(3-Methoxyphenyl) ethanol: Contains an ethanol group instead of methanol.
(3-Methoxyphenyl) propanol: Contains a propanol group instead of methanol.
Uniqueness
(3-Methoxyphenyl) methanol, ethyl ether is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both methoxy and ethyl ether groups enhances its solubility and reactivity, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
64988-07-4 |
---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-(ethoxymethyl)-3-methoxybenzene |
InChI |
InChI=1S/C10H14O2/c1-3-12-8-9-5-4-6-10(7-9)11-2/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
ZTYHURDOUHIBAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.